molecular formula C28H31N3O4 B4853761 6-ethoxy-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one

6-ethoxy-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B4853761
M. Wt: 473.6 g/mol
InChI Key: RJUGETROKGXJTP-UHFFFAOYSA-N
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Description

6-ethoxy-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound with a unique structure that combines several functional groups, including an oxazole ring, a piperazine ring, and a chromenone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

6-ethoxy-4-[[4-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4/c1-4-33-23-9-10-26-24(16-23)22(15-27(32)35-26)17-30-11-13-31(14-12-30)18-25-20(3)34-28(29-25)21-7-5-19(2)6-8-21/h5-10,15-16H,4,11-14,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUGETROKGXJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic synthesisCommon reagents used in these steps include ethyl iodide for ethoxylation, and various amines and aldehydes for the formation of the oxazole and piperazine rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .

Mechanism of Action

The mechanism of action of 6-ethoxy-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-biphenylcarbonitrile: Shares structural similarities with the chromenone core and aromatic substituents.

    Triazole-pyrimidine hybrids: Similar in terms of their potential biological activities and applications.

    Imidazole-containing compounds: Comparable in their use as building blocks for more complex molecules and their biological activities.

Uniqueness

6-ethoxy-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethoxy-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-ethoxy-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one

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